5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is an organic molecule containing a pyrazole and a thiophene ring connected by a formyl group. While not as widely studied as its individual components, it has been synthesized and characterized in research. One reported method involves a two-step process starting with Knoevenagel condensation of thiophene-2-carboxaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to yield the final product. []
The limited research available on 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde points towards its potential use as a building block in the synthesis of more complex molecules with desired properties.
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound characterized by the presence of both a pyrazole and a thiophene ring. Its molecular formula is , and it has a molecular weight of 178.21 g/mol. This compound is notable for its unique structural features, which include an aldehyde functional group attached to the thiophene ring, and a pyrazole moiety that contributes to its chemical reactivity and potential biological activity .
The synthesis of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde typically involves:
These methods can be adapted for scale-up in industrial production, focusing on optimizing yield and purity.
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde has several applications:
Several compounds exhibit structural similarities to 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde:
Compound Name | Structural Feature |
---|---|
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | Contains a methoxyphenyl group instead of pyrazole |
5-Nitro-2-thiophenecarboxaldehyde | Contains a nitro group instead of pyrazole |
5-Bromo-2-thiophenecarboxaldehyde | Contains a bromo group instead of pyrazole |
5-(2-Fluorophenyl)thiophene-2-carbaldehyde | Contains a fluorophenyl group instead of pyrazole |
5-Dimethylamino-thiophene-2-carbaldehyde | Contains a dimethylamino group instead of pyrazole |
The uniqueness of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde lies in its combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties that are not found in other similar compounds. This makes it particularly interesting for further research in medicinal chemistry and materials science .
Palladium-catalyzed cross-coupling reactions are pivotal for constructing the thiophene-pyrazole framework. The Suzuki-Miyaura reaction, employing Pd(0) catalysts, enables efficient coupling of bromothiophene precursors with pyrazole boronic acids. For example, 5-bromothiophene-2-carbaldehyde reacts with 1H-pyrazole-5-boronic acid in 1,4-dioxane using Pd(PPh₃)₄ and K₃PO₄, achieving yields of 66–81%. The choice of ligand significantly impacts efficiency: bulky phosphine ligands like Pd(dppf)Cl₂ enhance stability during oxidative addition, while weaker bases like K₂CO₃ minimize side reactions.
Table 1: Palladium-Catalyzed Cross-Coupling Conditions
Catalyst | Ligand | Base | Solvent | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-dioxane | 68–81 |
Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dimethoxyethane | 85 |
Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Toluene | 52 |
DFT studies reveal that electron-deficient pyrazole boronic acids accelerate transmetallation, while steric hindrance at the thiophene’s β-position slows reductive elimination.
Cyclocondensation strategies offer atom-efficient routes to the bicyclic system. A three-step sequence involves:
TiCl₄-mediated condensation of 5-bromothiophene-2-carboxylic acid with pyrazin-2-amine exemplifies an alternative pathway, producing carboxamide intermediates that are subsequently oxidized.
Regioselectivity in C–H functionalization is governed by electronic and steric factors. Pd-catalyzed dehydrogenative coupling of thiophenes with polyfluoroarenes occurs preferentially at the thiophene’s α-position due to lower activation energy (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for β-position). Substituents on the pyrazole nitrogen direct electrophilic substitution:
Table 2: Substituent Effects on Regioselectivity
Pyrazole Substituent | Thiophene Functionalization Site | Selectivity Ratio |
---|---|---|
-H | C-2 | 70:30 |
-CH₃ | C-2 | 90:10 |
-Ph | C-5 | 85:15 |
Solvent polarity and coordination ability critically influence reaction kinetics. Polar aprotic solvents like DMF stabilize charged intermediates in TiCl₄-mediated condensations, achieving 75% yield. In contrast, Suzuki couplings in 1,4-dioxane benefit from its moderate dielectric constant (ε = 2.2), which enhances Pd catalyst solubility without deactivating boronic acids.
Table 3: Solvent Properties and Reaction Outcomes
Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Yield (%) |
---|---|---|---|
1,4-Dioxane | 2.2 | 101 | 81 |
Dimethoxyethane | 3.5 | 85 | 78 |
DMF | 36.7 | 153 | 75 |
Toluene | 2.4 | 111 | 52 |
Microwave-assisted reactions in solvent-free conditions reduce reaction times from 12 h to 30 min, albeit with a 10% yield drop due to incomplete intermediate formation.
The charge transport properties of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde derivatives demonstrate significant potential for thin-film transistor applications. The π-conjugated backbone facilitates efficient charge carrier mobility through intermolecular π-π stacking interactions and extended conjugation pathways [7] [8].
Research on related thiophene-based organic semiconductors reveals field-effect mobilities approaching 3.0 cm²/V·s for dinaphtho-thieno-thiophene derivatives, establishing benchmarks for high-performance organic transistors [9]. The pyrazole moiety contributes to charge transport optimization through its electron-rich characteristics and ability to form stable radical cation species under oxidative doping conditions.
Oligopyrazole thin films exhibit thickness-dependent optical band gaps ranging from 1.426 to 1.648 eV, demonstrating tunable electronic properties essential for transistor applications [10]. The direct transition characteristics are more dominant than indirect transitions, indicating favorable charge transport mechanisms. These films show extremely low surface roughness values, contributing to improved charge carrier mobility and device stability.
Temperature-dependent studies of related systems reveal multiple charge transport regimes. Polyelectrolyte-gated organic thin-film transistors based on thiophene derivatives demonstrate bulk conductivity of 0.2 S/cm through electrochemical doping mechanisms [7]. The self-doping capability of pyrazole-functionalized systems enables operation in both field-effect and electrochemical regimes, providing versatility in device applications.
The molecular structure of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde facilitates charge transport through several mechanisms. The aldehyde functionality provides electron-withdrawing character that stabilizes charge carriers, while the pyrazole ring offers electron-donating properties that enhance hole transport. This balanced electronic structure enables ambipolar charge transport characteristics desirable for complementary circuit applications.
Contact engineering studies demonstrate that appropriate electrode modifications can induce crystalline order and minimize interfacial barriers [11]. The compound's ability to form ordered molecular assemblies through hydrogen bonding interactions contributes to enhanced charge transport properties and reduced trap state densities.
The photophysical properties of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde make it an exceptional candidate for fluorescent probe development in bioimaging applications. The compound's π-conjugated structure provides strong fluorescence emission, while the pyrazole and aldehyde functionalities offer multiple sites for analyte recognition and binding [12] [13].
Thiophene-based fluorescent chemosensors demonstrate remarkable selectivity and sensitivity for metal ion detection. Related pyrazoline-thiophene conjugates achieve detection limits as low as 8.92 × 10⁻⁸ M for aluminum ions, substantially below WHO permissible levels in drinking water [12]. The fluorescence enhancement mechanism operates through intramolecular charge transfer processes, where analyte binding modulates the electron density distribution and emission characteristics.
The compound exhibits exceptional performance in cellular imaging applications. Studies on related thiophene-pyrazole systems demonstrate successful bioimaging in HeLa cells and zebrafish models, with fluorescence emission maxima around 474-520 nm providing optimal tissue penetration and minimal background interference [13]. The cell permeability characteristics enable intracellular analyte detection with high spatial resolution.
Dual-analyte detection capabilities represent a significant advancement in fluorescent probe technology. The DHADC compound, featuring thiophene-pyrazole architecture, demonstrates selective detection of both zinc ions and cyanide anions with detection limits of 2.55 μM and enhanced fluorescence response, respectively [13]. This dual functionality expands the utility of thiophene-pyrazole probes in complex biological systems.
The photostability and biocompatibility of thiophene-pyrazole fluorescent probes make them suitable for long-term bioimaging studies. Pyrene-thiophene conjugates achieve detection limits of 30.6 nM for mercury ions through excimer formation mechanisms [14]. The reversible binding characteristics enable real-time monitoring of analyte concentrations in living systems.
Advanced probe designs incorporate specific targeting moieties to enhance selectivity. Thiophene-benzothiazole polymer probes demonstrate sub-micromolar detection limits for mercury ions with red emission at 723 nm, enabling deep tissue imaging applications [12]. The polymer architecture provides enhanced signal amplification compared to small molecule probes.
The supramolecular assembly characteristics of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde enable the formation of highly ordered functional materials through multiple non-covalent interactions. The compound's molecular architecture provides complementary hydrogen bonding sites, π-π stacking capabilities, and dipole-dipole interactions that drive spontaneous self-assembly [15] [16].
Crystallographic studies of related pyrazole-thiophene systems reveal sophisticated assembly patterns. Two isostructural chalcones containing pyrazole and thiophene substituents demonstrate hydrogen bond networks with C-H⋯N and C-H⋯O interactions, forming sheet structures with (4,4) net topology [15] [16]. The assembly is stabilized by hydrogen bond distances of 3.7516 Å between thiophene and pyrazole ring centroids, with inter-planar distances of 3.5987 Å and slip angles of 1.06 Å.
The directional nature of hydrogen bonding in pyrazole systems enables predictable assembly architectures. NH-pyrazole derivatives form intermolecular N-H⋯N hydrogen bonds with distances ranging from 2.71 to 2.97 Å, creating chains, dimers, and complex three-dimensional networks [17]. The resonance-assisted hydrogen bonding through the iminoenamine fragment enhances assembly stability and directionality.
Surface assembly studies demonstrate the compound's ability to form ordered two-dimensional structures. Thiophene-2-carboxylic acid derivatives spontaneously adsorb on highly oriented pyrolytic graphite surfaces, forming well-defined 2D assemblies through hydrogen bonding between carboxylic groups [18]. Both monolayer and bilayer structures are observed, indicating hierarchical assembly capabilities.
The supramolecular assembly of pyrazole-thiophene systems exhibits remarkable structural diversity. Tripodal pyrazole complexes demonstrate homochiral dimer formation through three N-H⋯N hydrogen bonds, with assembly patterns dependent on space group symmetry [19]. These assemblies show potential for incorporation into chiral materials and asymmetric catalysts.
The functional properties of supramolecular assemblies are enhanced through cooperative effects. Studies on diketopyrrolopyrrole derivatives with thiophene functionalization reveal that hydrogen bonding interactions influence self-assembly properties and impact optoelectronic characteristics [20]. The interplay between π-π stacking and hydrogen bonding enables tunable material properties through molecular design.
Computational studies provide insights into assembly mechanisms and stability. Density functional theory calculations on pyrazolyl-thiazole derivatives reveal energy gaps ranging from 4.30 to 4.54 eV and demonstrate that specific substituents significantly influence assembly preferences and electronic properties [21] [6]. These calculations guide rational design of supramolecular materials with targeted functionalities.